molecular formula C19H23N3O4S B2724761 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 900008-92-6

2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Katalognummer B2724761
CAS-Nummer: 900008-92-6
Molekulargewicht: 389.47
InChI-Schlüssel: VBGPQJGBWGSTON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography , NMR spectroscopy, and computational chemistry methods to determine the three-dimensional arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the types of chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Wissenschaftliche Forschungsanwendungen

Discovery and Characterization of Histamine H3 Receptor Inverse Agonists

A novel series of pyridazin-3-one histamine H3 receptor antagonists/inverse agonists were optimized, leading to the discovery of compounds with high affinity and selectivity for human and rat H3 receptors. These compounds demonstrate potential for the treatment of attentional and cognitive disorders due to their favorable pharmacological profiles, including water solubility, permeability, lipophilicity, and low binding to human plasma proteins. The described compounds exhibit minimal metabolism across species, suggesting good pharmacokinetic properties for CNS drug development (Hudkins et al., 2011).

Cardiotonic Activity of Dihydropyridazinone Derivatives

Research into dihydropyridazinone derivatives has uncovered compounds with potent positive inotropic activity in dogs, highlighting their potential as cardiotonic agents. These studies have identified specific compounds that significantly increase cardiac contractility with long-lasting effects, suggesting a promising avenue for the development of new treatments for heart failure (Robertson et al., 1986).

Synthesis and Antimicrobial Activity of Pyridine Derivatives

A series of novel pyridine and fused pyridine derivatives were synthesized, showcasing antimicrobial properties against various bacterial and fungal strains. These compounds, derived from citrazinic acid, have been evaluated for their antibacterial and antifungal activities, comparing favorably with standard reference drugs like streptomycin and fusidic acid. This research underscores the potential of pyridine derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Oxidative Radical Cyclization for Erythrinanes Synthesis

The synthesis of erythrinane derivatives through Mn(III)/Cu(II)-mediated oxidative radical cyclization showcases a novel approach to synthesizing complex molecular structures. This method has been applied to the formal synthesis of naturally occurring Erythrina alkaloids, indicating its utility in the synthesis of biologically active natural products (Chikaoka et al., 2003).

Wirkmechanismus

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis would involve studying the compound’s toxicity, flammability, and environmental impact. This could also include recommendations for safe handling and disposal .

Eigenschaften

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-24-13-5-7-17(25-2)15(10-13)16-6-8-19(22-21-16)27-12-18(23)20-11-14-4-3-9-26-14/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGPQJGBWGSTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.